2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol
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Overview
Description
2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol, also known as MPBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol is not well understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and to induce apoptosis in cancer cells. 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol also exhibits antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to reduce oxidative stress and inflammation. In addition, 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol has been shown to improve insulin sensitivity and glucose uptake in diabetic mice.
Advantages and Limitations for Lab Experiments
2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits good stability under a range of conditions. However, one limitation of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol is its low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the study of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol. One area of interest is the development of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol-based fluorescent probes for the detection of metal ions. Another area of interest is the investigation of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol as a potential drug candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to elucidate the mechanism of action of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol and to optimize its therapeutic potential.
Synthesis Methods
The synthesis of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol involves several steps, starting with the reaction of 2,4-dihydroxybenzoic acid with 1,2-diaminobenzene to form a dihydroxybenzene-diamine intermediate. This intermediate is then reacted with 1-phenyl-3-methyl-5-pyrazolone to form the final product, 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol. The synthesis method has been optimized to obtain high yields of 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol with high purity.
Scientific Research Applications
2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of cancer, diabetes, and neurodegenerative diseases. In addition, 2-methyl-4-(5-methyl-1'-phenyl-1H,1'H-4,4'-bipyrazol-3-yl)-1,3-benzenediol has been studied for its antioxidant and anti-inflammatory properties. It has also been explored for its potential use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-methyl-4-[5-methyl-4-(1-phenylpyrazol-4-yl)-1H-pyrazol-3-yl]benzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2/c1-12-17(25)9-8-16(20(12)26)19-18(13(2)22-23-19)14-10-21-24(11-14)15-6-4-3-5-7-15/h3-11,25-26H,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOYZTFBMWBZTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)C2=NNC(=C2C3=CN(N=C3)C4=CC=CC=C4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301111209 |
Source
|
Record name | (4E)-3-Hydroxy-2-methyl-4-(5-methyl-1′-phenyl[4,4′-bi-1H-pyrazol]-3(2H)-ylidene)-2,5-cyclohexadien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1164479-11-1 |
Source
|
Record name | (4E)-3-Hydroxy-2-methyl-4-(5-methyl-1′-phenyl[4,4′-bi-1H-pyrazol]-3(2H)-ylidene)-2,5-cyclohexadien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301111209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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